molecular formula C13H17BrN2O3 B15056371 2-(2-((4-Bromophenoxy)methyl)morpholino)acetamide

2-(2-((4-Bromophenoxy)methyl)morpholino)acetamide

Cat. No.: B15056371
M. Wt: 329.19 g/mol
InChI Key: AOHPAGAPNHUZED-UHFFFAOYSA-N
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Description

2-(2-((4-Bromophenoxy)methyl)morpholino)acetamide is a chemical compound with the CAS number 1706456-79-2. It is known for its unique structure, which includes a bromophenoxy group attached to a morpholino ring via a methylene bridge, and an acetamide group. This compound is used in various scientific research applications due to its reactivity and selectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Bromophenoxy)methyl)morpholino)acetamide typically involves the reaction of 4-bromophenol with formaldehyde to form 4-bromophenoxymethyl alcohol. This intermediate is then reacted with morpholine to form 2-(2-((4-Bromophenoxy)methyl)morpholino)ethanol. Finally, the ethanol derivative is converted to the acetamide by reacting with acetic anhydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Bromophenoxy)methyl)morpholino)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to remove the bromine atom, forming a phenoxy derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenoxy derivatives.

    Substitution: Various substituted morpholinoacetamides depending on the nucleophile used.

Scientific Research Applications

2-(2-((4-Bromophenoxy)methyl)morpholino)acetamide is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(2-((4-Bromophenoxy)methyl)morpholino)acetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The morpholino ring provides stability and enhances the compound’s binding affinity. The acetamide group can form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((4-Chlorophenoxy)methyl)morpholino)acetamide
  • 2-(2-((4-Fluorophenoxy)methyl)morpholino)acetamide
  • 2-(2-((4-Methylphenoxy)methyl)morpholino)acetamide

Uniqueness

2-(2-((4-Bromophenoxy)methyl)morpholino)acetamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and selectivity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s biological activity and chemical reactivity.

Properties

Molecular Formula

C13H17BrN2O3

Molecular Weight

329.19 g/mol

IUPAC Name

2-[2-[(4-bromophenoxy)methyl]morpholin-4-yl]acetamide

InChI

InChI=1S/C13H17BrN2O3/c14-10-1-3-11(4-2-10)19-9-12-7-16(5-6-18-12)8-13(15)17/h1-4,12H,5-9H2,(H2,15,17)

InChI Key

AOHPAGAPNHUZED-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1CC(=O)N)COC2=CC=C(C=C2)Br

Origin of Product

United States

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